N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide
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Overview
Description
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the oxolane-3-carboxamide moiety. One common synthetic route involves the reaction of N-ethylpyrrolidine with oxolane-3-carboxylic acid under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can be compared with other similar compounds such as:
Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2,5-diones: These derivatives are known for their medicinal properties and are used in drug development.
Prolinol derivatives: These compounds are structurally related and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features and the potential for diverse applications.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-ethyl-N-pyrrolidin-3-yloxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-2-13(10-3-5-12-7-10)11(14)9-4-6-15-8-9/h9-10,12H,2-8H2,1H3 |
InChI Key |
XPOSYOWRCANTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2CCOC2 |
Origin of Product |
United States |
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